3-Acetylcyclopentan-1-one
Overview
Description
3-Acetylcyclopentan-1-one is an organic compound with the molecular formula C8H12O2. It is a cyclic ketone with an acetyl group attached to the cyclopentane ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylcyclopentan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with acetyl chloride in the presence of a base such as pyridine. Another method includes the use of enolate chemistry, where cyclopentanone is treated with a strong base to form an enolate, which then reacts with an acetylating agent.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can facilitate the acetylation reaction under milder conditions, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Acetylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or diketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
3-Acetylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-acetylcyclopentan-1-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In chemical syntheses, its reactivity is influenced by the electron-withdrawing nature of the acetyl group, which can stabilize reaction intermediates and facilitate various transformations.
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclopentanone: Another acetylated cyclopentanone with the acetyl group at a different position.
Cyclopentanone: The parent compound without the acetyl group.
Cyclopentanone derivatives: Various substituted cyclopentanones with different functional groups.
Uniqueness
3-Acetylcyclopentan-1-one is unique due to the specific positioning of the acetyl group, which imparts distinct reactivity and properties compared to its isomers and other cyclopentanone derivatives. This uniqueness makes it valuable in targeted syntheses and specialized applications.
Properties
IUPAC Name |
3-acetylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOFYATNXBFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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